molecular formula C14H31BrO3Si B103482 11-Bromoundecyltrimethoxysilane CAS No. 17947-99-8

11-Bromoundecyltrimethoxysilane

Cat. No. B103482
CAS RN: 17947-99-8
M. Wt: 355.38 g/mol
InChI Key: FSLTZSGOMGZUJK-UHFFFAOYSA-N
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Description

11-Bromoundecyltrimethoxysilane is a compound that is not directly mentioned in the provided papers, but its structural components and related compounds have been studied. The papers discuss various brominated organic compounds and their synthesis, which can provide insights into the properties and reactions of similar brominated silanes.

Synthesis Analysis

The synthesis of related brominated compounds involves the use of hydrobromic acid and initiating agents. For instance, 11-bromoundecanoic acid was synthesized using 10-undecanoic acid and hydrobromic acid, with benzoyl peroxide as the initiating agent under specific solvent conditions and temperature control . Similarly, bromomethylacetoxysilanes were synthesized by reacting chloromethylacetoxysilanes with bromide salts in refluxing anhydrous acetonitrile or acetone . These methods suggest that the synthesis of 11-bromoundecyltrimethoxysilane could potentially involve similar reagents and conditions, with appropriate modifications to introduce the trimethoxysilane group.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex. For example, the crystal structure of ethylene di-11-bromoundecanoate shows fully extended hydrocarbon chains in the crystalline state, which contrasts with the folded configurations proposed for phospholipids in biological membranes . This information can be useful when considering the molecular structure of 11-bromoundecyltrimethoxysilane, as the presence of bromine and the silane group could influence the overall conformation and crystallinity of the compound.

Chemical Reactions Analysis

The papers provide examples of brominated compounds participating in various chemical reactions. For instance, the synthesis of aryl bromo- and cyanocuprates, -argentates, and -aurates involves the reaction of aryllithium dimers with metal bromides . This indicates that brominated compounds can form complexes with metals, which could be relevant for 11-bromoundecyltrimethoxysilane if it were to be used in metal-organic frameworks or catalysis. Additionally, the photochemical synthesis of brominated tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione and its rearrangement with amines shows that brominated compounds can undergo photochemical reactions and rearrangements, which could be applicable to the study of 11-bromoundecyltrimethoxysilane's reactivity.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 11-bromoundecyltrimethoxysilane, they do provide insights into the properties of similar brominated compounds. For example, the extended hydrocarbon chains in the crystal structure of ethylene di-11-bromoundecanoate suggest that similar compounds might exhibit hydrophobic characteristics. The synthesis conditions for 11-bromoundecanoic acid and the structural features of bromo- and cyanocuprates provide additional information on the solubility, stability, and potential reactivity of brominated compounds, which could be extrapolated to understand the properties of 11-bromoundecyltrimethoxysilane.

Scientific Research Applications

Biointerface Studies

11-Bromoundecyltrimethoxysilane is used in the synthesis of mixed self-assembled monolayers (SAMs) on silicon substrates, essential for biointerface studies. These SAMs facilitate the study of bacteria/material interactions, crucial in understanding biofilm formation on biomaterials. The controlled surface chemistry and molecular scale organization of these SAMs are key to their effectiveness in biointerface studies (Böhmler et al., 2013).

Click Chemistry on Surfaces

The compound is instrumental in the preparation of azido-terminated monolayers on silica, which are subsequently used in click chemistry reactions. This process is significant for creating functionalized surfaces, demonstrating the compound's role in advancing surface chemistry and material science (Lummerstorfer & Hoffmann, 2004).

Environmental Applications

Its derivatives are used for immobilizing humic acids on silicon wafers. This immobilization is crucial for environmental applications like determining complexation constants between immobilized humic acid and radionuclides, contributing to environmental monitoring and safety (Barbot et al., 2007).

Surface Derivatization

11-Bromoundecyltrimethoxysilane is evaluated for surface interactions with various metals and metalloids, like titanium and silicon. It aids in the formation of molecular monolayers and films, which are analyzed for their chemical and physical properties (Pan et al., 2011).

Electrochemical Biosensors

It is utilized in developing electrochemical immunosensors for detecting specific biomolecules. This application showcases its role in advancing biosensor technology and biomedical research (Törer et al., 2018).

Molecular Tailoring of Interfacial Failure

The compound is key in studying the failed interfaces between materials, particularly in understanding how molecular end-group functionality influences interfacial failure. This research contributes to material science and engineering (Grady et al., 2014).

Safety And Hazards

When handling 11-Bromoundecyltrimethoxysilane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . The chemical should be stored in suitable and closed containers for disposal .

properties

IUPAC Name

11-bromoundecyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31BrO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLTZSGOMGZUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629841
Record name (11-Bromoundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromoundecyltrimethoxysilane

CAS RN

17947-99-8
Record name (11-Bromoundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
YL Pan, B Arkles, E Eisenbraun… - Advanced Materials …, 2012 - Trans Tech Publ
… o C, 266.54 g(0.75 mol) of 11-Bromoundecyltrimethoxysilane was added over 30 min at a … , 444.24 g(1.25 mol) of 11Bromoundecyltrimethoxysilane and 62.8 g of methanol. The pot …
Number of citations: 2 www.scientific.net
LA Wenzler, GL Moyes, LG Olson, JM Harris… - Analytical …, 1997 - ACS Publications
… The long-chain organosilanes that we studied were 11-bromoundecyltrimethoxysilane and n-octadecyltrimethoxysilane. Contact angles measured were 74.3 ± 1.5 and 90.3 ± 2.9, …
Number of citations: 92 pubs.acs.org
A Dhotel, Z Xu, L Delbreilh, B Youssef… - MATEC Web of …, 2013 - matec-conferences.org
… 11-bromoundecyltrimethoxysilane ( 95%) was purchased from Gelest. Hydrogen peroxide, and sulfuric acid were purchased from Sigma-Aldrich. Tetrahydrofuran (THF) was purchased …
Number of citations: 1 www.matec-conferences.org
HJ Yoon, CM Bowers, M Baghbanzadeh… - gmwgroup.harvard.edu
Materials: All reagents were used as supplied unless otherwise specified. All organic solvents were purchased from Sigma-Aldrich (dichloromethane and hexanes) or Fisher (200 proof …
Number of citations: 4 gmwgroup.harvard.edu
P Majumdar, E Lee, N Gubbins… - Journal of …, 2009 - ACS Publications
High-throughput biological assays were used to develop structure - antimicrobial relationships for polysiloxane coatings containing chemically bound (tethered) quaternary ammonium …
Number of citations: 54 pubs.acs.org
B Bräuer, R Kukreja, A Virkar, HB Akkerman… - Organic …, 2011 - Elsevier
… (3), octadecyltrichlorosilane (4), as well as with (heptadecafluoro-1,1,2,2,-tetrahydrodecyl)trimethoxysilane (5), phenethyltrimethoxysilane (6), and 11-bromoundecyltrimethoxysilane (7). …
Number of citations: 31 www.sciencedirect.com
N Al-Hajj, Y Mousli, A Miche, V Humblot, J Hunel… - Applied Surface …, 2020 - Elsevier
… Bromine terminated monolayers using 11-bromoundecyltrimethoxysilane. A solution of freshly prepared 11-bromoundecyltrimethoxysilane (0.05 mmol) in dry chloroform (50 mL) was …
Number of citations: 18 www.sciencedirect.com
J Alauzun, E Besson, A Mehdi, C Reyé… - Chemistry of …, 2008 - ACS Publications
… The reaction mixture was warmed at 80 C for a night and then distilled under vacuum to give 6.09 g of 11-bromoundecyltrimethoxysilane as a colorless liquid. Yield 80%. Bp 90 C at …
Number of citations: 78 pubs.acs.org
DA Valyaev, S Clair, L Patrone, M Abel, L Porte… - Chemical …, 2013 - pubs.rsc.org
… , 30 compound 3 was prepared in 67% yield by the selective alkylation of the secondary amine function in the known macrocyclic precursor 1 with 11-bromoundecyltrimethoxysilane 2. …
Number of citations: 13 pubs.rsc.org
A Dhotel, Z Chen, J Sun, B Youssef, JM Saiter… - Soft Matter, 2015 - pubs.rsc.org
… The bipolar molecule, 11-bromoundecyltrimethoxysilane (BUDTMS), is similar to DTMS but has an extra bromine unit at the alkyl chain termination. Locations of these dipolar groups …
Number of citations: 15 pubs.rsc.org

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